ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
Brand Name: Vulcanchem
CAS No.: 879779-29-0
VCID: VC6114375
InChI: InChI=1S/C23H24N2O5/c1-5-28-23(27)16-6-8-17(9-7-16)30-22-15(4)24-25-21(22)19-11-10-18(12-20(19)26)29-13-14(2)3/h6-12,26H,2,5,13H2,1,3-4H3,(H,24,25)
SMILES: CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C
Molecular Formula: C23H24N2O5
Molecular Weight: 408.454

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

CAS No.: 879779-29-0

Cat. No.: VC6114375

Molecular Formula: C23H24N2O5

Molecular Weight: 408.454

* For research use only. Not for human or veterinary use.

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate - 879779-29-0

Specification

CAS No. 879779-29-0
Molecular Formula C23H24N2O5
Molecular Weight 408.454
IUPAC Name ethyl 4-[[3-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Standard InChI InChI=1S/C23H24N2O5/c1-5-28-23(27)16-6-8-17(9-7-16)30-22-15(4)24-25-21(22)19-11-10-18(12-20(19)26)29-13-14(2)3/h6-12,26H,2,5,13H2,1,3-4H3,(H,24,25)
Standard InChI Key NQISOUHTYCGOAI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure comprises three primary components:

  • Benzoate ester moiety: A benzene ring substituted with an ethoxycarbonyl group at the para position.

  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, substituted with a methyl group at position 5.

  • Substituted phenyl group: A phenolic ring at position 3 of the pyrazole, featuring a hydroxy group at position 2 and a 2-methylallyl ether at position 4.

The IUPAC name reflects this connectivity: ethyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate. The spatial arrangement of these groups influences electronic distribution, solubility, and intermolecular interactions.

Stereoelectronic Features

  • Pyrazole ring: The conjugated π\pi-system and nitrogen lone pairs enable aromatic stability and participation in hydrogen bonding.

  • Ester group: The ethoxycarbonyl moiety introduces polarity and susceptibility to hydrolysis.

  • Allyl ether: The 2-methylallyloxy group adds steric bulk and potential reactivity via alkene functionalization.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound likely follows a multi-step sequence:

  • Pyrazole formation: Cyclocondensation of a 1,3-diketone with hydrazine derivatives under controlled pH and temperature.

  • Phenyl substitution: Introduction of the 2-hydroxy-4-((2-methylallyl)oxy)phenyl group via nucleophilic aromatic substitution or metal-catalyzed coupling.

  • Esterification: Reaction of the benzoic acid precursor with ethanol under acid catalysis.

Critical parameters include reaction temperature (typically 60–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium for cross-couplings).

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the pyrazole ring requires careful control of stoichiometry and directing groups.

  • Side reactions: Competing etherification or over-esterification may occur without precise pH management.

Physicochemical Properties

Physical State and Solubility

  • Appearance: Likely a white to off-white crystalline solid based on analogous benzoates .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to ester and ether groups; limited aqueous solubility (\leq1 mg/mL).

Spectral Characteristics

  • IR spectroscopy: Peaks for O-H (3200–3500 cm1^{-1}), C=O (1700–1750 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}).

  • NMR: 1H^1\text{H} NMR would reveal signals for the allyl methyl (δ\delta 1.8–2.1 ppm), pyrazole protons (δ\delta 6.5–7.5 ppm), and ester ethoxy group (δ\delta 1.3–4.4 ppm) .

Chemical Reactivity and Stability

Functional Group Reactivity

  • Ester hydrolysis: Susceptible to acidic or basic hydrolysis, yielding the corresponding carboxylic acid.

  • Allyl ether oxidation: The allyl group may undergo epoxidation or dihydroxylation under oxidative conditions.

  • Pyrazole ring: Resists electrophilic substitution but may participate in N-alkylation or metal coordination .

Stability Profile

  • Thermal stability: Decomposes above 200°C based on thermogravimetric analysis of related compounds .

  • Photostability: Benzoate esters are generally UV-sensitive, necessitating storage in amber containers .

Comparative Analysis with Structural Analogs

PropertyTarget CompoundEthyl 4-(5-Hydroxy-3-Methyl-1-(Pyridin-2-yl)-1H-Pyrazol-4-yl)Benzoate Ethyl 4-[3-(2,2-Dimethylpropanoyl)-4-Hydroxy-5-Oxo-2-Phenyl-2H-Pyrrol-1-yl]Benzoate
Molecular Weight394.427 g/mol323.3 g/mol407.5 g/mol
Key Substituents2-Methylallyloxy, methylPyridin-2-yl, methyl2,2-Dimethylpropanoyl, phenyl
Solubility in DMSOHighModerateLow
Bioactivity PredictionKinase inhibitionAntibacterialAnticancer

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